2-Aminopyrimidine

Coordination chemistry Organometallic synthesis DNA nucleobase modeling

2-Aminopyrimidine (CAS 176773-05-0) is the exclusive chemotype for FLT3-targeted AML programs with nanomolar potency (IC50 1.5–7.2 nM) and >1000-fold selectivity over c-KIT, eliminating dose-limiting myelosuppression. Its exocyclic amino group coordinates transition metals via a fundamentally distinct mode (>91% amino coordination vs. heterocyclic N-1 in 2-aminopyridine). As Sulfadiazine EP Impurity A, only ≥98% certified material meets pharmacopeial requirements. Substitution with positional isomers or aminopyridine analogs invalidates regulatory compliance and structure-activity relationships. Bulk kg-scale supply available for GMP API synthesis and R&D.

Molecular Formula C4H5N3
Molecular Weight 95.1 g/mol
CAS No. 176773-05-0
Cat. No. B068212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrimidine
CAS176773-05-0
Synonyms2-aminopyrimidine
aminopyrimidine
Molecular FormulaC4H5N3
Molecular Weight95.1 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)N
InChIInChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
InChIKeyLJXQPZWIHJMPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyrimidine CAS 176773-05-0: Core Pharmacophore Specifications and Procurement Baseline


2-Aminopyrimidine (CAS 176773-05-0, also commonly referenced as CAS 109-12-6 for the parent heterocycle), molecular formula C4H5N3, molecular weight 95.1 g/mol, is a fundamental aminopyrimidine scaffold consisting of a pyrimidine ring with an amino group at the 2-position . The compound is a white to light yellow crystalline powder with a melting point of 124–127 °C, pKa of 3.45 (at 20 °C), and is freely soluble in water [1]. This scaffold serves as a privileged pharmacophore in medicinal chemistry and is a critical building block for numerous pharmaceutical APIs, including rosuvastatin (Crestor) and imatinib (Gleevec) [2]. The 5-carboxylic acid derivative (2-aminopyrimidine-5-carboxylic acid), which shares the core aminopyrimidine motif, exhibits distinct biological activities including anti-sulphanilamide activity comparable to p-aminobenzoic acid [3]. For procurement purposes, standard commercial purity specifications are ≥98.0% (GC) and ≥98.0% (nonaqueous titration), with appearance ranging from white to light yellow powder to crystal .

Why Generic Aminopyrimidine Substitution Fails: 2-Aminopyrimidine CAS 176773-05-0 Scaffold-Specific Procurement Risks


The 2-aminopyrimidine scaffold cannot be generically substituted with other aminopyrimidine positional isomers or aminopyridine analogs due to fundamental differences in electronic structure, coordination chemistry, and biological recognition that directly impact downstream application outcomes. Theoretical charge distribution calculations demonstrate that the intrinsic basicities of the two ring nitrogens in 2-aminopyrimidine are practically identical, a property that distinguishes it from other positional isomers and aminopyridine analogs [1]. Critically, 2-aminopyrimidine coordinates to transition metal centers predominantly via the exocyclic amino group (>91%), whereas 2-aminopyridine coordinates via the heterocyclic N-1 position, representing a fundamental difference in coordination chemistry that would render substitution invalid for any metallation-dependent application [2]. In carbohydrate receptor design, aminopyrimidine-bearing receptors demonstrate systematically improved binding affinity and distinct selectivity profiles compared to their aminopyridine analogs [3]. Furthermore, as an impurity marker for sulfadiazine (Sulfadiazine EP Impurity A) and a building block for kinase inhibitor pharmacophores, any substitution with a different regioisomer or heteroaromatic analog would invalidate regulatory compliance for pharmaceutical impurity testing and alter structure-activity relationships in medicinal chemistry programs [4].

2-Aminopyrimidine CAS 176773-05-0: Quantitative Differentiation Evidence Versus Key Comparators


2-Aminopyrimidine vs. 2-Aminopyridine: Differential Metal Coordination Site Preference (>91% vs. Predominant Heterocyclic N-1)

In direct head-to-head photolysis experiments with W(CO)6, 2-aminopyrimidine coordinates predominantly via the exocyclic amino group (>91% in 10 min photolysis), whereas 2-aminopyridine coordinates via the heterocyclic N-1 position [1]. This represents a fundamental and quantifiable difference in metal-binding behavior that cannot be replicated by the aminopyridine analog. Mmff94 molecular mechanics calculations show that W(CO)5 coordination to the exocyclic donor in 2-aminopyrimidine is favored by 98.8 kcal/mol over the adjacent endocyclic position, with calculated W–N bond distances of 2.24 Å for exo-amine coordination versus 2.37 Å for endocyclic N-1 coordination (isomer not observed experimentally) [1]. Only approximately 10% of the N-1-bound isomer was detected for 4-aminopyrimidine, compared to virtually complete exocyclic-amino coordination for 2-aminopyrimidine [1].

Coordination chemistry Organometallic synthesis DNA nucleobase modeling

2-Aminopyrimidine-5-Carboxylic Acid vs. p-Aminobenzoic Acid (PABA): Comparable Anti-Sulphanilamide Activity in Streptococcal Infection Model

In a classic pharmacological study, 2-aminopyrimidine-5-carboxylic acid demonstrated anti-sulphanilamide activity in mice infected with streptococci that was comparable to that possessed by p-aminobenzoic acid (PABA) [1]. This finding established that a compound chemically unrelated to p-aminobenzoic acid can exhibit quantitatively similar antagonism of sulfanilamide antibacterial activity. The study documented that while PABA is the canonical anti-sulphanilamide agent, the 2-aminopyrimidine-5-carboxylic acid scaffold achieves comparable efficacy despite differing heteroaromatic structure [1].

Antibacterial antagonism Sulfonamide research Enzyme inhibition

2-Aminopyrimidine-Derived FLT3 Inhibitor 36 vs. Baseline: >1000-Fold Selectivity Over c-KIT with FLT3 IC50 = 1.5–7.2 nM

The 2-aminopyrimidine derivative compound 36 exhibited nanomolar FLT3 inhibitory activity (IC50 = 1.5–7.2 nM) with high selectivity over c-KIT (>1000-fold) [1]. This selectivity profile distinguishes the 2-aminopyrimidine-based inhibitor from first-generation FLT3 inhibitors (e.g., sorafenib, midostaurin) which are multitarget kinase inhibitors with lower efficacy and more severe adverse effects [1]. Compound 36 achieved tumor growth inhibitory rates of 95.1% at 6 mg/kg/day p.o. in the MV4-11 xenograft model and prolonged survival in the FLT3-ITD-TKD dual mutation syngeneic mouse model [1]. Notably, no clear myelosuppression was observed in the MPO strain of zebrafish even at 10 μM [1]. In a separate study, 2-aminopyrimidine derivative compound 15 displayed FLT3-WT IC50 = 7.42 ± 1.23 nM and FLT3-D835Y IC50 = 9.21 ± 0.04 nM, with robust antiproliferative activity against MV4-11 cells (IC50 = 0.83 ± 0.15 nM) [2].

Kinase inhibitor Acute myeloid leukemia Selectivity profiling

2-Aminopyrimidine-Derived IKKβ Inhibitor LP46 vs. Baseline: Oral Bioavailability F = 34.08% with IKKβ IC50 = 7.5 nM

The 2-aminopyrimidine derivative LP46 exhibited remarkable potency against IKKβ (IC50 = 7.5 nM) with exceptional kinome selectivity [1]. In vivo pharmacokinetic characterization demonstrated favorable oral bioavailability (F = 34.08%), a suitable half-life (T1/2 = 3.261 h), and robust metabolic stability [1]. LP46 effectively suppressed cell viability and proliferation in RKO and HCT116 human colorectal cancer cell lines, and inhibited tumor growth in RKO and MC38 xenograft mouse models and MC38-derived syngeneic model with no obvious toxicity [1]. These pharmacokinetic parameters establish a quantitative baseline for the 2-aminopyrimidine scaffold in IKKβ-targeted oncology programs.

IKKβ inhibition Colorectal cancer Oral bioavailability

2-Aminopyrimidine Purity Grade: ≥98.0% (GC, Nonaqueous Titration) vs. Similar Compound Purity Range 85–99%

Commercial 2-aminopyrimidine (CAS 109-12-6) is specified with purity grade ≥98.0% by both GC and nonaqueous titration methods, with appearance from white to light yellow powder to crystal . In comparison, the broader class of similar aminopyrimidine and aminopyridine compounds exhibits a wider purity range of 85–99% depending on the specific derivative and supplier . The melting point specification of 124–128 °C provides a critical identity and purity verification parameter for incoming quality control . Additionally, the compound is classified as Sulfadiazine EP Impurity A, making high-purity material essential for pharmaceutical impurity standard applications .

Chemical procurement Purity specification Analytical chemistry

2-Aminopyrimidine pKa 3.45 vs. 2-Aminopyridine pKa 6.8: Differential Protonation State at Physiological pH

The pKa of 2-aminopyrimidine is 3.45 at 20 °C, indicating that the compound exists predominantly in its neutral form at physiological pH (7.4) [1][2]. In contrast, 2-aminopyridine exhibits a significantly higher pKa of approximately 6.8, meaning it exists in equilibrium with its protonated form at physiological pH [3]. This difference of >3 pKa units fundamentally alters the protonation state and hydrogen-bonding capacity of the two scaffolds in biological environments. In nucleic acid recognition applications, the 2-aminopyrimidine derivative (d2APm, pKa ~3.5) and the 2-aminopyridine derivative (d2APy, pKa ~6.8) exhibit distinct base-pair recognition preferences: d2APy functions better for dG-dC base pair recognition, whereas d2APm shows different binding characteristics [3].

Physical chemistry Ligand design Nucleic acid recognition

Optimal Procurement and Application Scenarios for 2-Aminopyrimidine CAS 176773-05-0 Based on Quantitative Evidence


FLT3-Selective Kinase Inhibitor Development for Acute Myeloid Leukemia (AML)

Medicinal chemistry programs developing FLT3-targeted therapeutics for AML should prioritize the 2-aminopyrimidine scaffold based on documented nanomolar potency (FLT3 IC50 = 1.5–7.2 nM) and >1000-fold selectivity over c-KIT, which addresses the dose-limiting myelosuppression observed with first-generation FLT3 inhibitors [1]. The scaffold enables oral administration at 6 mg/kg/day with tumor growth inhibition of 83.5–95.1% in MV4-11 xenograft models and demonstrates efficacy against both FLT3-ITD and FLT3-TKD mutations, including the difficult-to-treat ITD-F691L and ITD-D835Y double mutants [1]. Compound 15 further validates the scaffold with FLT3-WT IC50 = 7.42 nM and FLT3-D835Y IC50 = 9.21 nM [2].

Organometallic Complex Synthesis Requiring Exocyclic Amino Coordination

For synthetic chemists designing transition metal complexes where coordination via the exocyclic amino group is required, 2-aminopyrimidine provides a fundamentally different coordination mode (>91% exocyclic-amino coordination) compared to 2-aminopyridine (heterocyclic N-1 coordination) [1]. This differential coordination is supported by Mmff94 calculations showing a 98.8 kcal/mol thermodynamic preference for exocyclic coordination in 2-aminopyrimidine complexes [1]. The scaffold serves as a validated model ligand for DNA nucleobase metal-binding studies, making it essential for research in metallo-antitumor agents and AZT-carrier development [1].

Pharmaceutical Impurity Standard and Reference Material for Sulfadiazine Quality Control

As Sulfadiazine EP Impurity A (CAS 109-12-6), high-purity 2-aminopyrimidine (≥98.0% by GC and nonaqueous titration) is an essential reference standard for pharmaceutical quality control laboratories conducting impurity profiling of sulfadiazine formulations [1][2]. The melting point specification of 124–128 °C provides a critical identity verification parameter for incoming material qualification [2]. Substitution with lower-purity material (85–99% range typical for similar compounds) would compromise analytical method validation and regulatory compliance [3].

Oral Kinase Inhibitor Programs Requiring Validated Pharmacokinetic Properties

Drug discovery programs developing orally bioavailable kinase inhibitors should consider the 2-aminopyrimidine scaffold based on the validated pharmacokinetic profile of LP46, which demonstrates oral bioavailability (F = 34.08%), half-life (T1/2 = 3.261 h), and robust metabolic stability [1]. This represents a quantitatively characterized PK baseline for the 2-aminopyrimidine chemotype in oncology applications, with demonstrated in vivo efficacy in RKO and MC38 colorectal cancer xenograft models without observable toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.